molecular formula C13H23N B8553090 Cyclohexylmethylenecyclohexylamine CAS No. 56037-75-3

Cyclohexylmethylenecyclohexylamine

Cat. No.: B8553090
CAS No.: 56037-75-3
M. Wt: 193.33 g/mol
InChI Key: JJKFACXTVSOZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethylenecyclohexylamine (CAS No. 1761-71-3), also known as 4,4'-methylenebis(cyclohexylamine) or PACM, is a bicyclic aliphatic amine with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol . It exists as a multi-constituent substance with three geometric isomers: trans-trans, cis-cis, and cis-trans, which influence its physicochemical behavior and industrial applications . The compound is structurally characterized by two cyclohexyl rings bridged by a methylene group, with primary amine functional groups on each ring. Its SMILES notation is NC1CCC(CC1)CC2CCC(N)CC2, reflecting this configuration .

PACM is primarily used in polymer production, such as epoxy curing agents and polyurethane catalysts, due to its rigidity and amine reactivity . Toxicological studies often rely on read-across data from structurally similar analogues, such as 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5), to assess hazards like skin sensitization and systemic toxicity .

Properties

CAS No.

56037-75-3

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N,1-dicyclohexylmethanimine

InChI

InChI=1S/C13H23N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h11-13H,1-10H2

InChI Key

JJKFACXTVSOZFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares PACM with key analogues:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Isomerism Key Physical Properties
Cyclohexylmethylenecyclohexylamine (PACM) 1761-71-3 C₁₃H₂₆N₂ 210.36 Trans-trans, cis-cis, cis-trans Limited data; isomers affect melting/boiling points and solubility .
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) 6864-37-5 C₁₅H₃₀N₂ 238.41 Not specified Higher hydrophobicity due to methyl groups; similar toxicity profile to PACM .
Ethylidenecyclohexylamine derivatives N/A Varies Varies N/A Reduction products include cyclohexylethylamine (picrate m.p. 231°C) and cyclohexyl-n-butylamine (b.p. 90–91°C/15 mm Hg) .
γ-Butylidenecyclohexylamine N/A C₁₀H₁₉N 153.27 N/A Reduces to cyclohexyl-(γ-ethyl-γ-hexyl)amine (b.p. 140–148°C/15 mm Hg) .
Key Observations:
  • Structural Differences : PACM’s methylene bridge and dual amine groups distinguish it from simpler cyclohexylamines like ethylidenecyclohexylamine, which feature single alkylidene substituents . The dimethyl analogue (CAS 6864-37-5) introduces methyl groups at the 2-positions, increasing molecular weight and steric hindrance .
  • Isomerism : PACM’s three geometric isomers are absent in most analogues, impacting its crystallinity and reactivity in polymer applications .
  • Physical Properties : Derivatives like γ-butylidenecyclohexylamine exhibit lower boiling points (e.g., 140–148°C) compared to PACM’s higher molecular weight, suggesting reduced volatility .

Toxicological and Functional Comparisons

Toxicity Profiles:
  • Read-across data from its dimethyl analogue (CAS 6864-37-5) supports similarities in systemic toxicity, including hepatotoxicity and nephrotoxicity .
  • Dimethyl Analogue: Shares PACM’s primary amine functionality, leading to comparable metabolic pathways (e.g., oxidation and conjugation).
  • Ethylidenecyclohexylamine Derivatives: Limited toxicity data, but their simpler structures suggest lower persistence in biological systems compared to PACM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.